2,2,4,4-Tetramethylazetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
2,2,4,4-tetramethylazetidine |
InChI |
InChI=1S/C7H15N/c1-6(2)5-7(3,4)8-6/h8H,5H2,1-4H3 |
InChI Key |
LQUFHIPRZXGNBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(N1)(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,2,4,4 Tetramethylazetidine and Its Key Precursors
Historical and Classical Approaches to Azetidine (B1206935) Ring Formation
Historically, the construction of the azetidine ring has been approached through various classical methods, primarily involving intramolecular cyclization reactions. These strategies typically rely on the formation of a C-N bond from a linear precursor containing the requisite four-atom chain. Common approaches include the cyclization of γ-haloamines and the ring closure of γ-amino alcohols.
Another foundational method in the history of azetidine chemistry dates back to 1907 with the Schiff base reaction, involving cycloaddition between an imine and an alkene. jmchemsci.com These early methods laid the groundwork for the development of more sophisticated and efficient synthetic routes. jmchemsci.com The synthesis of azetidines has evolved to include numerous strategies such as nucleophilic substitutions, reductive cyclizations, and ring expansions of smaller heterocycles like aziridines. magtech.com.cn
Direct Synthesis Routes to 2,2,4,4-Tetramethylazetidine
Direct synthesis of this compound is most effectively achieved via a two-step process involving the formation and subsequent reduction of an azetidinone (β-lactam) precursor. This pathway is considered one of the most practical and widely utilized methods for obtaining simple azetidines due to the accessibility of the starting materials and the efficiency of the reduction step. acs.org The key intermediate in this process is 3,3,4,4-Tetramethylazetidin-2-one.
Synthesis via Reduction of Azetidinone Precursors (e.g., 3,3,4,4-Tetramethylazetidine-2-one)
Stage 1: Synthesis of 3,3,4,4-Tetramethylazetidin-2-one
The precursor, 3,3,4,4-Tetramethylazetidin-2-one, is synthesized via a [2+2] cycloaddition reaction. acs.org This involves treating 2,3-dimethylbutene with chlorosulfonyl isocyanate (CSI). acs.orgnih.gov The reaction mixture is typically heated, and the resulting adduct is then reductively hydrolyzed using an aqueous solution of sodium sulfite (B76179). acs.orgnih.gov This method is a modification of established protocols for creating β-lactams. acs.orgnih.gov
Table 1: Synthesis of 3,3,4,4-Tetramethylazetidin-2-one
| Reactant 1 | Reactant 2 | Key Step | Workup |
| 2,3-Dimethylbutene | Chlorosulfonyl Isocyanate (CSI) | [2+2] Cycloaddition | Reductive hydrolysis with Sodium Sulfite |
Stage 2: Reduction of 3,3,4,4-Tetramethylazetidin-2-one
The reduction of N-substituted azetidin-2-ones to their corresponding azetidines is a well-established and efficient transformation. acs.org This step is generally accomplished in good yield using powerful reducing agents. acs.org Reagents such as diborane (B8814927) in tetrahydrofuran (B95107) or lithium aluminum hydride (LiAlH₄) are highly effective for this purpose, readily reducing the amide carbonyl group to a methylene (B1212753) group without cleaving the strained four-membered ring. acs.org The stereochemistry of any substituents on the ring is typically retained during this reduction process. acs.org
Multistep Synthesis Incorporating Specific Building Blocks
The synthesis of this compound from basic starting materials exemplifies a strategic multistep approach that relies on carefully selected building blocks. libretexts.org This pathway can be viewed as the assembly of the final structure from simple, commercially available precursors.
The primary building blocks for this synthesis are:
2,3-Dimethylbutene: This alkene provides the four-carbon backbone of the azetidine ring, complete with the gem-dimethyl substitutions at positions 2 and 4 of the final product.
Chlorosulfonyl Isocyanate (CSI): This reagent acts as the nitrogen and carbonyl source, reacting with the alkene in a cycloaddition to form the initial heterocyclic ring structure. acs.orgnih.gov
The synthesis route unfolds as follows:
Ring Formation: A [2+2] cycloaddition between 2,3-dimethylbutene and CSI forms the N-sulfonylated β-lactam ring. acs.orgnih.gov
Hydrolysis/Deprotection: The intermediate is treated with a reducing agent like sodium sulfite in a buffered solution to hydrolyze the sulfonyl group, yielding the NH-β-lactam, 3,3,4,4-Tetramethylazetidin-2-one. acs.orgnih.gov
Carbonyl Reduction: The final step involves the reduction of the lactam carbonyl group using a strong reducing agent like LiAlH₄ to furnish the target molecule, this compound. acs.org
This multistep process highlights how complex molecules can be constructed by planning a sequence of reliable reactions using simple building blocks. youtube.comyoutube.com
Modern Advances in Stereoselective Synthesis of Substituted Azetidines
While this compound is achiral, the broader field of azetidine synthesis has seen remarkable progress in stereoselective methods to access chiral, highly substituted derivatives. rsc.org These modern techniques provide access to complex scaffolds that are valuable in medicinal chemistry. rsc.orgnih.gov
Key advanced strategies include:
[2+2] Photocycloadditions: Intermolecular aza Paternò–Büchi reactions, often mediated by visible light and an iridium photocatalyst, allow for the [2+2] cycloaddition of alkenes with imine precursors like 2-isoxazoline-3-carboxylates. rsc.orgresearchgate.net This method is characterized by its mild conditions and broad substrate scope. researchgate.net
[3+1] Ring Expansion/Cycloaddition: A stereoselective [3+1] ring expansion of strained methylene aziridines with rhodium-bound carbenes provides highly substituted methylene azetidines with excellent control of stereochemistry. nih.gov Another modern approach involves a photo-induced, copper-catalyzed [3+1] radical cyclization of aliphatic amines with alkynes, which allows for the construction of azetidines with vicinal tertiary-quaternary centers. nih.gov
Palladium-Catalyzed C-H Amination: Intramolecular amination of unactivated C-H bonds at the γ-position of amine substrates, using a picolinamide (B142947) directing group and a palladium catalyst, can form the azetidine ring. rsc.orgorganic-chemistry.org
Table 2: Modern Stereoselective Azetidine Synthesis Methods
| Method | Reactants | Catalyst/Conditions | Key Feature |
| [2+2] Photocycloaddition | Alkenes + Isoxazolines | Visible Light, Ir(III) photocatalyst | Mild conditions, broad scope for functionalized azetidines. rsc.orgresearchgate.net |
| [3+1] Ring Expansion | Methylene Aziridines + Diazo compounds | Rhodium(II) acetate | Excellent regio- and stereoselectivity. nih.gov |
| [3+1] Radical Cyclization | Aliphatic Amines + Alkynes | Visible Light, Copper catalyst | Creates complex quaternary centers. nih.gov |
| C-H Amination | Picolinamide-protected amines | Palladium(II) acetate | Direct functionalization of unactivated C-H bonds. rsc.org |
Green Chemistry Approaches and Sustainable Synthetic Strategies for Azetidines
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for synthesizing azetidines. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Visible-Light Photocatalysis: As mentioned previously, the use of visible light to promote [2+2] cycloadditions represents a green approach. researchgate.net It avoids the high energy UV radiation or harsh thermal conditions required in some classical photochemical reactions. Similarly, the copper-catalyzed [3+1] cyclization operates under a blue LED at room temperature, highlighting its operational simplicity and mild conditions. nih.gov
Microwave-Assisted Synthesis: The cyclocondensation of alkyl dihalides with primary amines can be performed under microwave irradiation in an alkaline aqueous medium, offering a simple and efficient one-pot synthesis of nitrogen-containing heterocycles, including azetidines. organic-chemistry.org
Table 3: Green and Sustainable Azetidine Synthesis Strategies
| Strategy | Description | Advantages |
| Visible-Light Photocatalysis | Uses light energy to drive reactions like [2+2] and [3+1] cycloadditions. nih.govresearchgate.net | Mild reaction conditions, reduced energy consumption, operational simplicity. nih.govresearchgate.net |
| Continuous Flow Hydrogenation | Hydrogenation of azetines in a flow system using green solvents. uniba.it | Enhanced safety, efficiency, use of sustainable solvents, potential for telescoped synthesis. uniba.it |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate cyclocondensation reactions in water. organic-chemistry.org | Rapid reaction times, use of aqueous medium, one-pot procedure. organic-chemistry.org |
Reactivity and Reaction Mechanisms of 2,2,4,4 Tetramethylazetidine
Ring-Opening Reactions of the Azetidine (B1206935) Core
The relief of ring strain is a primary driving force for reactions involving the azetidine core. This can be achieved through cleavage of the C-C or C-N bonds, initiated by either nucleophilic or electrophilic attack.
Nucleophilic attack on the azetidine ring typically occurs at one of the ring carbons, leading to the cleavage of a C-N bond. For the 2,2,4,4-tetramethylazetidine system, the nitrogen atom must first be rendered a good leaving group, for instance, by forming a quaternary azetidinium salt. These strained ammonium (B1175870) salts are susceptible to ring-opening by nucleophiles. researchgate.net The reaction generally follows an SN2 mechanism, where the nucleophile attacks a ring carbon, causing the C-N bond to break. libretexts.org Due to the steric hindrance from the gem-dimethyl groups at the C2 and C4 positions, nucleophilic attack is generally directed at the less substituted carbon atom of an asymmetrically substituted azetidinium ring. libretexts.org
In a related derivative, 3,3,4,4-tetramethylazetidin-2-one, ring-opening can be initiated by nucleophiles such as alcohols in the presence of an acid catalyst. For example, treatment with methanol (B129727) and hydrochloric acid results in the formation of 3-amino-2,2,3-trimethylbutanoate derivatives. This reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by ring cleavage.
Another significant ring-opening pathway is hydrogenolysis. The hydrogenolytic ring-opening of N-acyl derivatives of this compound has been documented. For instance, the hydrogenolysis of 1-benzoyl-2,2,4,4-tetramethylazetidine over a Raney® Nickel catalyst results in the formation of N-(2,4-dimethylpentan-2-yl)benzamide. This transformation involves the cleavage of the C2-N and C4-C3 bonds.
Table 1: Examples of Nucleophilic Ring-Opening Reactions
| Reactant | Reagents & Conditions | Product |
|---|---|---|
| 1-Benzoyl-2,2,4,4-tetramethylazetidine | Raney® Nickel, Ethanol, 80 bar, 120 °C | N-(2,4-dimethylpentan-2-yl)benzamide |
Acid-catalyzed ring-opening reactions are initiated by the protonation of the nitrogen atom, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. youtube.commasterorganicchemistry.com The protonated azetidine ring can then be attacked by a nucleophile, leading to ring cleavage. The regioselectivity of this attack on an asymmetrically substituted azetidine is often directed to the more substituted carbon, as it can better stabilize the developing positive charge, proceeding through a mechanism with significant SN1 character. libretexts.orgyoutube.com
In the case of this compound, the symmetry of the substitution pattern means that attack at C2 or C4 would be electronically equivalent, though steric factors remain significant. Lewis acids can also mediate these ring-opening reactions, coordinating to the nitrogen atom and activating the ring for nucleophilic attack in a manner similar to protonation. iitk.ac.in
Functionalization Reactions of the this compound Ring
Functionalization of the intact azetidine ring presents a synthetic challenge due to the ring's inherent reactivity towards ring-opening. researchgate.netrsc.org However, methods have been developed to introduce new functional groups while preserving the core structure.
The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, allowing for the conversion of typically unreactive bonds into valuable functional groups. sigmaaldrich.comrutgers.edunih.gov For azetidines, this approach can provide access to substituted derivatives that are otherwise difficult to synthesize. researchgate.netrsc.org While specific examples detailing the C-H activation of the parent this compound are not extensively documented, the principles of C-H functionalization can be applied. Reactions often employ transition metal catalysts that can selectively cleave a C-H bond and replace it with a new C-C, C-N, or C-O bond. sigmaaldrich.com The positions adjacent to the nitrogen atom (C2 and C4) are potential sites for such reactions, influenced by the directing effect of the nitrogen lone pair.
Transition metal catalysis is central to the functionalization of the azetidine ring. rsc.org Palladium, nickel, and copper catalysts are commonly employed for cross-coupling reactions to introduce aryl or alkyl groups. rsc.orgnih.govuni-muenchen.de For these reactions to occur, a handle, such as a halide, is typically required on the ring. For example, a 3-iodoazetidine (B8093280) derivative can undergo Suzuki or Heck coupling reactions to introduce new substituents at the C3 position. rsc.org
The regio- and stereoselectivity of these reactions are critical and are influenced by the nature of the N-substituent, the catalyst system, and the reaction conditions. researchgate.netrsc.org In the context of this compound, functionalization would primarily occur at the C3 position or on the nitrogen atom. Metal-catalyzed N-arylation or N-alkylation, such as the Buchwald-Hartwig amination, provides a reliable method for functionalizing the nitrogen atom of the azetidine ring. uni-muenchen.deresearchgate.net
Table 2: General Strategies for Metal-Based Azetidine Functionalization
| Reaction Type | Catalyst (Example) | Position Functionalized | Description |
|---|---|---|---|
| Cross-Coupling | Palladium(0) | C3 | Requires a pre-functionalized azetidine (e.g., 3-iodoazetidine) to couple with organometallic reagents. rsc.org |
| C-N Coupling | Palladium(0) | N1 | Buchwald-Hartwig amination allows for the formation of N-aryl azetidines. researchgate.net |
Photochemical Reactions and Photo-Induced Transformations of Azetidine Systems
Photochemistry offers unique pathways for the transformation of strained ring systems. vapourtec.comsymeres.combritannica.com The absorption of light can promote a molecule to an excited state with distinct reactivity compared to its ground state. nih.gov
For azetidine-containing systems, photochemical reactions can lead to various transformations. Research on related compounds provides insight into potential pathways for this compound. For instance, the photochemical irradiation of 2,2,4,4-tetramethyl-6-oxa-1-azabicyclo rsc.orgCurrent time information in Chatham County, US.hexane, a compound containing a related structural motif, was found to yield 2,2,4,4-tetramethyl-azetidine-1-carbaldehyde. researchgate.net This suggests that photo-induced cleavage and rearrangement are viable reaction pathways.
Furthermore, the photolysis of larger rings can be a synthetic route to functionalized tetramethylazetidine derivatives. For example, 1-acetyl-2,2,4,4-tetramethylazetidine-3-carboxylic acid was prepared via the photolysis of 1-acetyl-4-diazo-2,2,5,5-tetramethylpyrrolidin-3-one. This reaction proceeds through a ring contraction mechanism initiated by light.
Radical Reactions Involving Tetramethylazetidine Derivatives
Derivatives of this compound are notable precursors for forming highly stable nitroxide radicals. clockss.org These radicals are part of a broader class of persistent polyradicals that includes well-known structures like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO). clockss.org The stability of these radicals allows for their application in various fields, including their use as spin labels in biological systems. clockss.org
The formation of radical species is not limited to nitroxides. The synthesis of certain functionalized tetramethylazetidines can proceed through radical intermediates. For instance, the preparation of 1-acetyl-2,2,4,4-tetramethylazetidine-3-carboxylic acid has been achieved via the photolysis of 1-acetyl-4-diazo-2,2,5,5-tetramethylpyrrolidin-3-one, a reaction that involves the generation of reactive intermediates. researchgate.net
Table 1: Examples of Radical Reactions
| Precursor | Reaction Type | Product/Intermediate |
|---|---|---|
| This compound derivatives | Oxidation | Nitroxide Radicals clockss.org |
Although nitroxide radicals are known for their stability, they can be reduced to their corresponding hydroxylamines or secondary amines by various agents, including hydrogen with a platinum catalyst or ascorbic acid. clockss.org
Rearrangement Reactions and Ring Expansion Strategies
Rearrangement reactions are a fundamental class of organic reactions that involve a change in the connectivity of a molecule's carbon skeleton, often proceeding through an intramolecular shift of a substituent. wikipedia.org For cyclic compounds like this compound, these rearrangements are frequently driven by the release of ring strain. chemistrysteps.com The four-membered azetidine ring possesses significant angle and torsional strain, making ring expansion to a less strained five-membered ring (a pyrrolidine (B122466) derivative) a thermodynamically favorable process. chemistrysteps.com
An example of a rearrangement involving this heterocyclic system is the transformation of 1-acetyl-2,2,4,4-tetramethylazetidine-3-one. researchgate.net
Carbocation Rearrangements Leading to Ring Expansion
A primary mechanism for achieving ring expansion is through the formation and rearrangement of a carbocation intermediate. masterorganicchemistry.com This process, a type of 1,2-rearrangement, is driven by the formation of a more stable carbocation or the relief of ring strain. mvpsvktcollege.ac.inberhamporegirlscollege.ac.in In the context of a substituted azetidine, if a carbocation is generated on an atom adjacent to the ring, an alkyl shift involving one of the ring's carbon-carbon bonds can occur. masterorganicchemistry.com
The general mechanism proceeds as follows:
Formation of a Carbocation: A leaving group on a substituent attached to the azetidine ring departs, generating a carbocation.
Alkyl Shift and Ring Expansion: A pair of electrons from an adjacent C-C bond within the strained ring migrates to the carbocation center. masterorganicchemistry.com This breaks the original bond and forms a new one, expanding the ring by one carbon. For an azetidine, this would lead to a five-membered pyrrolidine ring. chemistrysteps.com
Formation of a New Carbocation: The carbon atom in the ring that lost the migrating bond now bears the positive charge. This new carbocation is often more stable due to the reduced ring strain of the larger ring. chemistrysteps.commasterorganicchemistry.com
Nucleophilic Attack: A nucleophile present in the reaction medium attacks the newly formed carbocation, leading to the final, ring-expanded product. organicchemistrytutor.com
The driving force for this rearrangement is the significant difference in stability between the strained four-membered ring and the more stable five-membered ring. chemistrysteps.com While a hydride shift could also occur to form a more stable carbocation, the relief of ring strain often makes ring expansion the preferred pathway, especially with highly strained rings like cyclobutane (B1203170) (and by analogy, azetidine). masterorganicchemistry.comyoutube.com
Table 2: Driving Forces for Carbocation Rearrangements
| Rearrangement Type | Driving Force | Key Feature |
|---|---|---|
| Hydride/Alkyl Shift | Formation of a more stable carbocation (e.g., 2° to 3°) organicchemistrytutor.com | Migration of H- or R- group to an adjacent carbocation. organicchemistrytutor.com |
Cascade Ring Expansion Mechanisms for Medium-Sized Rings and Macrocycles
Cascade reactions, also known as tandem reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. rsc.org Cascade ring expansion strategies leverage this principle to synthesize medium-sized rings and macrocycles from smaller ring precursors, often avoiding the need for high-dilution conditions typically required for macrocyclization. rsc.org
These methods can allow for the construction of large ring products through a series of rearrangements that proceed exclusively via smaller, more kinetically favored cyclization steps. rsc.org A key challenge in designing such cascades is ensuring a sufficient thermodynamic driving force for each expansion step, particularly when expanding from a stable normal-sized ring into a medium-sized one. rsc.org
Several strategies for cascade ring expansions have been developed, such as nucleophile-induced cyclization/ring expansion (NICE) and conjugate addition ring expansion (CARE). whiterose.ac.uk For example, a three-step cascade involving dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion has been used to convert indole-tethered ynones into quinolines. nih.gov Similarly, efficient alkoxyl radical-triggered ring expansion/cross-coupling cascades have been developed to construct a wide range of medium-sized lactones and macrolactones. escholarship.org
While specific examples detailing a cascade ring expansion starting from a this compound derivative are not prominently documented, the strained nature of the azetidine ring makes it a potential candidate for initiating such a sequence. A suitably functionalized tetramethylazetidine could theoretically serve as the starting point in a multi-step process to build larger, more complex heterocyclic structures.
Derivatization and Advanced Chemical Transformations of 2,2,4,4 Tetramethylazetidine
Synthesis of Substituted 2,2,4,4-Tetramethylazetidine Derivatives
The functionalization of the this compound ring system is a key area of research, allowing for the introduction of various substituents that can modulate its chemical and physical properties.
The nitrogen atom of the azetidine (B1206935) ring is a primary site for derivatization through N-alkylation and N-acylation reactions. These reactions are fundamental in modifying the electronic and steric properties of the molecule.
N-acylation, for instance, is a widely researched reaction for the formation of amide bonds. researchgate.net The synthesis of 1-Acetyl-2,2,4,4-tetramethylazetidin-3-one can be achieved through the reaction of 2,2,4,4-tetramethylazetidin-3-one with an acetylating agent such as acetyl chloride or acetic anhydride. hacettepe.edu.tr The general mechanism involves the nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of the acylating agent. The use of a base, such as triethylamine, is often employed to neutralize the acid byproduct and drive the reaction to completion. hacettepe.edu.tr
| Reactant | Reagent | Product | Reaction Type |
| 2,2,4,4-Tetramethylazetidin-3-one | Acetyl Chloride | 1-Acetyl-2,2,4,4-tetramethylazetidin-3-one | N-Acylation |
| 2,2,4,4-Tetramethylazetidin-3-one | Acetic Anhydride | 1-Acetyl-2,2,4,4-tetramethylazetidin-3-one | N-Acylation |
The reaction conditions for N-acetylation of cyclic amines can be optimized for continuous-flow processes, utilizing safer and more sustainable reagents like acetonitrile (B52724) as the acetylating agent with a solid catalyst such as alumina. nih.gov This approach offers a milder alternative to traditional methods that use hazardous reagents. nih.gov
The azetidine skeleton, particularly when functionalized with a ketone group as in 2,2,4,4-tetramethylazetidin-3-one, provides a platform for a variety of functional group interconversions. These transformations are crucial for creating a library of derivatives with diverse functionalities.
One common transformation is the reaction of the ketone with hydroxylamine (B1172632) to form an oxime. This reaction typically proceeds by the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. researchgate.netchegg.com The resulting 2,2,4,4-tetramethylazetidin-3-one oxime introduces a new functional group that can be further modified.
Another significant interconversion is the reduction of the ketone to an alcohol or a direct conversion to an amine via reductive amination. Reductive amination of ketones with a primary amine is a common and efficient method for amine synthesis. organic-chemistry.org For instance, the reaction of 2,2,4,4-tetramethylazetidin-3-one with an amine in the presence of a reducing agent like sodium borohydride (B1222165) would yield the corresponding N-substituted 3-amino-2,2,4,4-tetramethylazetidine. organic-chemistry.org
| Starting Material | Reagent(s) | Product | Transformation |
| 2,2,4,4-Tetramethylazetidin-3-one | Hydroxylamine | 2,2,4,4-Tetramethylazetidin-3-one oxime | Oximation |
| 2,2,4,4-Tetramethylazetidin-3-one | Amine, Reducing Agent (e.g., NaBH₄) | 3-Amino-2,2,4,4-tetramethylazetidine derivative | Reductive Amination |
Incorporation of this compound-Derived Monomers into Polymeric Architectures
The unique structural features of this compound derivatives make them attractive monomers for the synthesis of novel polymers. The resulting polymeric architectures can exhibit interesting properties due to the presence of the strained four-membered ring.
3,3,4,4-Tetramethylazetidine-2-one , a β-lactam, can serve as a monomer in ring-opening polymerization (ROP) to produce poly-β-peptides, which are also known as Nylon-3 polymers. nih.govacs.org These polymers are of significant interest due to their structural similarity to natural peptides, which can lead to biocompatibility, while the unnatural backbone can confer resistance to proteolytic degradation. nih.gov
The anionic ring-opening polymerization (AROP) of β-lactams is a common method for synthesizing these polymers. mdpi.comrsc.org The polymerization is typically initiated by a strong base and can be controlled to produce polymers with defined molecular weights and narrow polydispersity. nih.gov The resulting polymers consist of repeating units of the opened β-lactam.
The incorporation of the gem-dimethyl groups at the 3- and 4-positions of the azetidine ring is expected to influence the properties of the resulting polymer, such as its thermal stability and solubility, due to increased steric hindrance and altered chain packing. Copolymers can also be synthesized by polymerizing 3,3,4,4-tetramethylazetidine-2-one with other β-lactam monomers, allowing for the creation of materials with a range of properties. nih.gov For example, copolymerization with monomers bearing hydrophobic and cationic side chains can lead to amphiphilic polymers with potential applications as antimicrobial agents that mimic host-defense peptides. wisc.edu
The anionic ring-opening polymerization of β-lactams is a complex process, and its optimization is crucial for controlling the properties of the resulting polymer. The kinetics of the polymerization are influenced by several factors, including the choice of initiator, co-initiator (or activator), solvent, and temperature. dspaces.orgyoutube.com
Strong, non-nucleophilic bases are typically used as initiators, which generate the lactamate anion required for propagation. rsc.org The polymerization often proceeds with an induction period, the length of which depends on the reaction conditions. rsc.org The rate of polymerization generally shows a first-order dependence on the monomer concentration. dspaces.org
The choice of solvent can significantly affect the polymerization, with solvents like tetrahydrofuran (B95107) (THF), dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO) being commonly used. rsc.org The addition of Lewis acids can improve monomer solubility. rsc.org The temperature of the polymerization also plays a critical role, affecting the rate of reaction and the potential for side reactions. mdpi.com
| Parameter | Effect on Polymerization |
| Initiator | A strong, non-nucleophilic base is required to generate the lactamate anion for propagation. rsc.org |
| Co-initiator/Activator | Can be produced in situ with acylating agents; influences the start of the polymerization. rsc.org |
| Solvent | Affects monomer solubility and reaction kinetics. Common solvents include THF, DMAc, and DMSO. rsc.org |
| Temperature | Influences the rate of polymerization and the occurrence of side reactions. mdpi.com |
Post-polymerization modification is a powerful strategy for introducing a wide range of functional groups onto a polymer backbone, allowing for the synthesis of a library of materials with diverse properties from a single parent polymer. mcmaster.ca For polymers derived from this compound, functionalization can be achieved through several routes.
If the polymer backbone contains pendant azetidine rings, these can be functionalized through ring-opening reactions. nih.gov The strained four-membered ring can be opened by various nucleophiles, allowing for the attachment of different functional groups. This approach provides a versatile method for modifying the polymer's properties after its initial synthesis.
Alternatively, if the monomer unit contains other functional groups, these can be targeted for post-polymerization modification. For example, if a comonomer with a protected amine group is used, deprotection after polymerization can yield a polycationic polymer. nih.gov These cationic polymers have shown promise as antimicrobial agents. nih.gov Furthermore, "click" chemistry approaches, such as the copper-catalyzed azide-alkyne cycloaddition, can be employed for efficient and specific functionalization if the polymer contains appropriate handles. researchgate.net
Utilization of this compound as a Versatile Synthetic Building Block
The rigid, sterically hindered four-membered ring of this compound makes it a valuable and specialized building block in organic synthesis. Its structural features, particularly the gem-dimethyl groups flanking the nitrogen atom, provide significant steric protection. This inherent stability is strategically exploited in the design and construction of more complex functional molecules, most notably in the field of paramagnetic probes. The azetidine ring serves as a robust scaffold, allowing for transformations primarily at the nitrogen atom or, if functionalized, at other positions on the ring, leading to the creation of molecules with tailored properties.
Strategic Design of Complex Molecules Incorporating the Tetramethylazetidine Moiety
The primary strategic use of the this compound moiety is in the synthesis of stable nitroxide radicals, which serve as spin labels for biophysical studies such as Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov The design of these complex molecules hinges on the unique characteristics imparted by the tetramethylazetidine core.
The key strategic advantages of using this moiety include:
Radical Stability: Oxidation of the secondary amine in the this compound ring to the corresponding aminoxyl radical (nitroxide) results in a highly stable paramagnetic species. The absence of α-hydrogens on the carbons adjacent to the nitrogen atom prevents disproportionation, a common decomposition pathway for other nitroxides.
Structural Rigidity: The strained four-membered ring provides a conformationally rigid scaffold. When incorporated into larger molecules, this rigidity can translate to more defined spatial positioning of the radical, which is crucial for accurate distance measurements in techniques like Double Electron-Electron Resonance (DEER) spectroscopy. nih.gov
Tunable Functionality: The azetidine scaffold can be functionalized to include reactive groups, enabling its covalent attachment to biomolecules. This strategy is central to Site-Directed Spin Labeling (SDSL), where the nitroxide is introduced at a specific site within a protein or nucleic acid to probe its structure, dynamics, and environment. nih.gov
A prominent example of this design strategy is the conceptual synthesis of spin-labeled amino acids. Analogous to the well-established 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), a spin-labeled amino acid derived from a six-membered ring, a similar strategy can be applied to the azetidine core. nih.gov Such a molecule would involve creating a derivative like 3-amino-3-carboxy-2,2,4,4-tetramethylazetidin-1-oxyl. This synthetic building block could then be incorporated into peptides during solid-phase synthesis, placing a compact and rigid spin probe within the peptide backbone. nih.gov This allows for detailed investigation of peptide and protein conformation.
The table below outlines examples of complex molecular designs based on the tetramethylazetidine scaffold.
| Derivative Class | Core Moiety | Strategic Functionalization | Intended Application |
|---|---|---|---|
| Spin-Labeled Amino Acid Precursor | 2,2,4,4-Tetramethylazetidin-1-oxyl | Addition of amino and carboxyl groups at the C3 position. | Incorporation into peptides/proteins for EPR studies of structure and dynamics. |
| Site-Directed Spin Labels (SDSL) | 2,2,4,4-Tetramethylazetidin-1-oxyl | Introduction of a reactive handle (e.g., methanethiosulfonate, maleimide, or isothiocyanate) at the C3 position. | Covalent attachment to specific residues (e.g., cysteine) in biomolecules. |
| Paramagnetic Ion Chelators | This compound | Functionalization of the nitrogen and/or C3 position with chelating arms (e.g., carboxylates, phosphonates). | Development of dual-mode imaging agents or sensors. |
Applications in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. Common MCRs include the Ugi, Passerini, and Biginelli reactions, which are highly valued for their efficiency and ability to rapidly generate molecular complexity.
Despite the synthetic utility of MCRs, the application of this compound and its direct derivatives as reactants in these processes is not widely reported in the scientific literature. Several factors intrinsic to the molecule's structure may account for this limited use. The significant steric hindrance caused by the four methyl groups surrounding the heterocyclic ring could impede its approach to the crowded transition states often involved in MCRs. Furthermore, the inherent strain of the four-membered azetidine ring might lead to unfavorable reaction pathways or ring-opening under typical MCR conditions. Consequently, the potential of this compound as a building block in the context of multi-component reactions remains a largely unexplored area of chemical synthesis.
Spectroscopic Characterization and Structural Elucidation of 2,2,4,4 Tetramethylazetidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of azetidine (B1206935) derivatives. It provides crucial information regarding the molecular structure, including the conformation of the four-membered ring and the stereochemistry of its substituents. nih.gov The high ring-strain and unique geometry of azetidines influence their NMR parameters in predictable ways.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. mnstate.edu For the parent 2,2,4,4-tetramethylazetidine molecule, the ¹H NMR spectrum is expected to be relatively simple due to its high degree of symmetry.
Chemical Shifts : The twelve protons of the four methyl groups (CH₃) are chemically equivalent and would appear as a single, sharp singlet. The two protons on the C3 carbon of the azetidine ring (CH₂) are also equivalent and would produce another singlet. The proton on the nitrogen atom (N-H) would appear as a singlet, which may be broadened due to exchange. The exact chemical shifts can be influenced by the solvent used.
Coupling Constants : In the unsubstituted this compound, no proton-proton (¹H-¹H) spin-spin coupling would be observed, resulting in all signals appearing as singlets. However, in derivatives where the ring carbons are substituted with protons, vicinal coupling constants (³J) are highly informative for determining stereochemistry. For substituted azetidine rings, cis-protons typically exhibit larger coupling constants (J = 5-6 Hz) compared to trans-protons (J = 0-2 Hz). ipb.pt This difference is fundamental in assigning the relative configuration of substituents on the azetidine ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| C(2)-CH₃, C(4)-CH₃ | ~1.0-1.5 | Singlet (s) | 12H |
| C(3)-H₂ | ~1.5-2.0 | Singlet (s) | 2H |
| N-H | Variable, ~1.0-3.0 (solvent dependent) | Singlet (s, often broad) | 1H |
Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each non-equivalent carbon atom gives a single peak, making it a powerful tool for determining the number of distinct carbon environments. libretexts.org
For this compound, the high symmetry simplifies the spectrum:
Number of Signals : Only three distinct signals are expected: one for the four equivalent methyl carbons, one for the two equivalent quaternary carbons (C2 and C4), and one for the methylene (B1212753) carbon (C3).
Chemical Shifts : The chemical shifts are influenced by the hybridization and the electronegativity of adjacent atoms. Quaternary carbons generally appear as weaker signals in standard ¹³C NMR spectra due to the lack of Nuclear Overhauser Effect (NOE) enhancement. huji.ac.il The strained nature of the azetidine ring can also influence the chemical shifts compared to acyclic amines.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (Methyl) | ~25-35 |
| -C(CH₃)₂ (Quaternary C2, C4) | ~50-60 |
| -CH₂- (Methylene C3) | ~30-40 |
For more complex derivatives of this compound, one-dimensional NMR spectra may not be sufficient for complete structural assignment. Two-dimensional (2D) NMR techniques are indispensable for unambiguously determining molecular connectivity and stereochemistry. slideshare.net
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other. libretexts.org Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart, confirming the connectivity within the molecule. researchgate.net
HSQC and HMBC (Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation) : These experiments reveal correlations between protons and carbons. HSQC shows correlations between protons and the carbons they are directly attached to (one-bond ¹H-¹³C correlations). HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.org This is particularly valuable for determining the stereochemistry and conformation of azetidine derivatives by revealing through-space interactions between substituents on the ring. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
N-H Stretch : A moderate to weak absorption in the IR spectrum is expected around 3300-3500 cm⁻¹, characteristic of a secondary amine.
C-H Stretches : Strong absorptions from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.
CH₂ and CH₃ Bending : Absorptions corresponding to scissoring and bending vibrations of the methylene and methyl groups would appear in the 1350-1470 cm⁻¹ range.
C-N Stretch : A moderate absorption for the C-N stretching of the azetidine ring is typically found in the 1100-1250 cm⁻¹ region.
Ring Vibrations : The azetidine ring itself will have characteristic "breathing" and puckering vibrational modes, though these may be complex and appear in the fingerprint region (below 1500 cm⁻¹).
Table 3: Predicted Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Weak-Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| CH₂/CH₃ Bend | 1350 - 1470 | Medium |
| C-N Stretch | 1100 - 1250 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk For this compound (Molecular Formula: C₈H₁₇N, Molecular Weight: 127.23 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 127.
Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. A common and prominent fragmentation pathway for aliphatic amines involves alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu
Alpha-Cleavage : The most likely initial fragmentation would be the loss of a methyl radical (•CH₃) from one of the quaternary carbons. This would result in a highly stable tertiary carbocation resonance-stabilized by the nitrogen atom, producing a strong peak at m/z 112 (M-15). This is often the base peak in the spectrum of such compounds. libretexts.org
Further Fragmentation : Subsequent fragmentation could involve the loss of other small neutral molecules like ethene (C₂H₄) or propene (C₃H₆) from the ring structure.
The specific fragmentation pattern serves as a molecular fingerprint that can be used to identify the compound and distinguish it from its isomers.
Other Spectroscopic Techniques for Specialized Studies (e.g., Fluorescence Spectroscopy, Dynamic Light Scattering)
While foundational spectroscopic techniques provide essential structural information, more specialized methods like fluorescence spectroscopy and dynamic light scattering (DLS) offer deeper insights into the photophysical properties and solution-state behavior of this compound derivatives. These techniques are particularly valuable for understanding how the azetidine moiety influences molecular behavior in different environments, which is crucial for applications in materials science and medicinal chemistry.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and environmental interactions of fluorescent molecules, or fluorophores. While this compound itself is not inherently fluorescent, the azetidine ring, when incorporated into larger chromophoric systems, can significantly enhance their fluorescent properties. The strained four-membered ring can limit non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT), leading to brighter and more photostable fluorophores. vanderbilt.edu
Research has shown that substituting N,N-dimethylamino groups with azetidine rings in various dye families, including coumarins and rhodamines, can improve both the brightness and photostability of the dyes. vanderbilt.edu This modification is particularly effective in creating highly emissive and responsive purine-like chromophores. nih.gov For instance, analogues of N,N-dimethyladenine that were modified with 3-substituted azetidines have been shown to be visibly emissive and act as responsive fluorophores. researchgate.net
The substituents on the azetidine ring play a predictable role in the quantum yield of the resulting fluorophores. nih.gov Studies on thieno- and isothiazolo-pyrimidine cores modified with azetidine derivatives have demonstrated that these compounds can exhibit high emission quantum yields. researchgate.netnih.gov For example, the incorporation of a difluoroazetidine group can significantly increase the quantum efficiency in both water and dioxane. nih.gov The emission quantum yields for some of these azetidine-containing purine analogues are among the highest reported for this class of compounds. researchgate.netnih.govescholarship.org
The photophysical properties of these azetidine-modified fluorophores are also sensitive to their microenvironment, such as solvent polarity. nih.gov This sensitivity makes them potentially useful as probes in biochemical studies. researchgate.net
Below is a data table summarizing the photophysical properties of some azetidine-containing fluorescent purine analogues.
| Compound | Solvent | Absorption Max (λabs, nm) | Molar Extinction Coefficient (ε, 10⁴ M⁻¹cm⁻¹) | Emission Max (λem, nm) | Stokes Shift (10³ cm⁻¹) | Quantum Yield (Φ) |
| Thieno-derivative with Azetidine | Water | 346 | 1.2 | 411 | 4.8 | <0.01 |
| Dioxane | 329 | 1.1 | 370 | 3.5 | 0.64 | |
| Thieno-derivative with Difluoroazetidine | Water | 341 | 1.3 | 400 | 4.5 | 0.64 |
| Dioxane | 329 | 1.1 | 368 | 3.4 | 0.77 | |
| Isothiazolo-derivative with Azetidine | Water | 350 | 1.1 | 412 | 4.5 | <0.01 |
| Dioxane | 338 | 0.9 | 377 | 3.3 | 0.02 | |
| Isothiazolo-derivative with Difluoroazetidine | Water | 344 | 1.1 | 403 | 4.4 | 0.02 |
| Dioxane | 337 | 0.9 | 375 | 3.2 | 0.14 |
This table presents data compiled from studies on azetidine-containing fluorescent purine analogs. The specific substitution pattern on the azetidine ring and the nature of the chromophore influence the observed photophysical properties. nih.gov
Dynamic Light Scattering (DLS)
Dynamic Light Scattering is a technique used to determine the size distribution profile of small particles in suspension or polymers in solution. It works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. For small molecules like this compound and its derivatives, DLS could potentially be used to study aggregation or self-assembly in solution. The formation of aggregates would be detected as an increase in the hydrodynamic radius of the particles.
However, based on currently available scientific literature, the application of Dynamic Light Scattering for specialized studies of this compound and its direct derivatives is not widely reported. While DLS is a powerful tool for studying the solution behavior of colloids and molecular assemblies, specific studies focusing on the aggregation or particle size analysis of simple tetramethylazetidine compounds are not prevalent. researchgate.net The technique is more commonly applied to larger systems such as proteins, nanoparticles, and micelles. ijs.siencyclopedia.pub
Theoretical and Computational Investigations of 2,2,4,4 Tetramethylazetidine
Quantum Chemical Methods for Electronic Structure and Energetics
Quantum chemical methods are fundamental to calculating the electronic structure and energy of a molecule. These calculations can predict molecular geometry, orbital energies, and thermodynamic properties, providing a microscopic understanding of the molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govmdpi.comnih.gov It is favored for its balance of accuracy and computational cost, making it suitable for a broad range of chemical systems. nih.govnih.gov For a molecule like 2,2,4,4-tetramethylazetidine, DFT calculations would typically be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine thermodynamic properties such as enthalpy of formation.
Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311G(d,p) to model the system accurately. researchgate.net DFT can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. These parameters are crucial for understanding the molecule's reactivity. For instance, in studies of related heterocycles, DFT has been used to probe the electronic structure of reactants, transition states, and products to rationalize reaction mechanisms. mdpi.comnih.gov
Table 1: Representative Data from DFT Calculations on a Model Azetidine (B1206935) System
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | +1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 1.5 D | Influences intermolecular interactions |
Note: This table is illustrative and based on typical values for small nitrogen heterocycles, not specific to this compound.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. rsc.orgresearchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic and structural information. researchgate.net While more computationally expensive than DFT, they are often used as a benchmark for accuracy.
For this compound, high-accuracy ab initio calculations could be used to precisely determine its heat of formation and ring strain energy. researchgate.net For example, high-level methods like CBS-APNO have been used to estimate the strain energies of cyclic compounds by comparing them to acyclic reference molecules. nih.gov Such calculations are critical for understanding the thermodynamic driving forces in reactions involving the azetidine ring. rsc.orgresearchgate.net
Computational Analysis of Ring Strain and Conformational Landscape
The four-membered ring of azetidine derivatives is inherently strained due to the deviation of its bond angles from the ideal sp³ hybridization. The presence of four methyl groups in this compound introduces additional steric interactions that influence its stability and conformational preferences.
Computational methods are essential for quantifying ring strain energy (RSE). osti.gov RSE is typically calculated as the enthalpy difference in a homodesmotic reaction, where the strained ring is broken down into smaller, unstrained acyclic molecules containing the same types of bonds. osti.govchemrxiv.org For azetidine, the RSE is significant and is a major driver for ring-opening and ring-expansion reactions. The RSE of a general four-membered ring is substantially higher than that of five- or six-membered rings. osti.gov
The conformational landscape describes the different spatial arrangements of a molecule and their relative energies. nih.govnih.govresearchgate.netbiorxiv.org For this compound, computational analysis would involve mapping the potential energy surface as a function of key dihedral angles, such as those related to ring puckering. This analysis would identify the most stable conformer(s) and the energy barriers for interconversion between them. The steric hindrance from the four methyl groups would be expected to create a unique conformational landscape compared to unsubstituted azetidine.
Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed.
The strain in the azetidine ring makes it susceptible to nucleophilic ring-opening reactions. researchgate.net Theoretical studies on similar systems, like 2-methylaziridine, have used DFT to investigate the reaction pathways of nucleophilic attack. researchgate.net Such studies typically compare different possible mechanisms, such as backside (Sₙ2-like) versus frontside attack, and determine the activation barriers for each pathway. researchgate.net
For this compound, a computational study of a ring-opening reaction would involve:
Reactant Complex Formation: Modeling the interaction of the nucleophile with the azetidine.
Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.
Product Formation: Optimizing the geometry of the ring-opened product.
Calculations would likely show that steric hindrance from the methyl groups at the C2 and C4 positions would significantly influence the regioselectivity of the nucleophilic attack.
Azetidines can undergo ring expansion to form larger, more stable five- or six-membered rings. nih.gov These reactions are often catalyzed and can proceed through various mechanisms. Computational studies have been instrumental in understanding these complex transformations. For instance, DFT calculations were used to investigate the cobalt-catalyzed carbonylative ring expansion of N-benzoyl-2-methylaziridine to a β-lactam (a four-membered ring), where the nucleophilic ring-opening step was found to be rate-determining. nih.gov
A theoretical investigation into a potential ring expansion of this compound would model the proposed mechanistic steps, which could involve the formation of an intermediate that subsequently rearranges. nih.govmdpi.comresearchgate.netresearchgate.net Transition state theory would be applied to calculate reaction rates and predict the most favorable pathway. The high degree of substitution would be a critical factor in determining the feasibility and outcome of any potential rearrangement. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. chemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior, conformational changes, and intermolecular interactions of molecules like this compound. While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodology can be readily applied to understand its behavior in various environments.
The simulation process begins with the definition of a force field, which is a set of empirical potential energy functions that describe the interactions between atoms in the system. mdpi.com For a molecule like this compound, a force field such as CHARMM36 or AMBER would be selected to model the bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. mdpi.com The molecule would be placed in a simulation box, often filled with a solvent like water, to mimic physiological or experimental conditions. Periodic boundary conditions are typically applied to simulate a larger system and avoid edge effects. mdpi.com
Once the system is set up, an initial energy minimization is performed to relax any steric clashes or unfavorable conformations. The system is then gradually heated to the desired temperature and equilibrated to ensure it reaches a stable state. Following equilibration, the production phase of the MD simulation is run, during which the trajectories of all atoms are saved at regular intervals.
Analysis of these trajectories can reveal a wealth of information about this compound's dynamic properties. This includes:
Conformational Dynamics: The puckering of the azetidine ring and the orientation of the methyl groups can be monitored over time to identify preferred conformations and the energy barriers between them.
Solvent Interactions: The distribution of solvent molecules around the azetidine can be analyzed to understand solvation shells and hydrogen bonding patterns, particularly involving the nitrogen atom.
Intermolecular Interactions: In simulations with other molecules, MD can elucidate the nature and strength of interactions, such as hydrophobic interactions from the methyl groups or hydrogen bonds involving the amine group, which are crucial for understanding potential binding mechanisms. nih.gov
Thermodynamic Properties: Advanced techniques like umbrella sampling can be used in conjunction with MD simulations to calculate thermodynamic properties such as the potential of mean force or binding free energies. mdpi.com
The table below outlines the typical parameters and components involved in setting up an MD simulation for a molecule like this compound.
| Parameter/Component | Description | Example/Common Choice |
| Force Field | A set of parameters to calculate the potential energy of the system. | CHARMM36, AMBER, GROMOS |
| Simulation Box | The defined volume containing the molecule and solvent. | Cubic or Rectangular box |
| Solvent Model | A model representing the solvent molecules. | TIP3P, SPC/E for water |
| Boundary Conditions | Conditions applied at the edges of the simulation box to mimic a larger system. | Periodic Boundary Conditions (PBC) |
| Ensemble | The statistical mechanical ensemble defining the thermodynamic state. | NVT (constant Number of particles, Volume, Temperature), NPT (constant Number of particles, Pressure, Temperature) |
| Integration Timestep | The time interval between successive steps in the simulation. | 1-2 femtoseconds (fs) |
| Simulation Time | The total duration of the production simulation. | Nanoseconds (ns) to microseconds (µs) |
By applying these well-established computational techniques, researchers can gain a detailed, atomistic-level understanding of the dynamic behavior and interaction patterns of this compound, guiding further experimental studies and applications.
Prediction of Spectroscopic Properties and Validation with Experimental Data
Computational chemistry provides essential tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data to confirm their structure and understand their electronic properties. nih.gov For this compound, methods like Density Functional Theory (DFT) are particularly useful for predicting Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. acs.org
Infrared (IR) Spectroscopy Prediction: DFT calculations can be used to compute the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption bands observed in an experimental IR spectrum. vscht.cz The calculations involve optimizing the molecular geometry of this compound and then computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized to understand the specific atomic motions (stretching, bending) associated with each frequency. vscht.cz
For this compound, key predicted vibrations would include:
N-H stretching of the secondary amine.
C-H stretching of the methyl and methylene (B1212753) groups.
C-N stretching of the azetidine ring.
CH₂ and CH₃ bending modes.
Computational predictions are often systematically scaled to correct for approximations in the theoretical model and anharmonicity. nih.gov The predicted spectrum can then be compared with an experimental Fourier-transform infrared (FTIR) spectrum of the compound. A close match between the calculated and measured frequencies and intensities provides strong evidence for the proposed molecular structure. researchgate.net
The following table shows characteristic IR absorption frequencies that would be expected for the functional groups in this compound.
| Functional Group | Type of Vibration | Characteristic Absorption (cm⁻¹) |
| Amine (N-H) | Stretch | 3300 - 3500 |
| Alkane (C-H) | Stretch | 2850 - 3000 |
| Amine (C-N) | Stretch | 1000 - 1250 |
| Methylene (CH₂) | Bend (Scissoring) | ~1465 |
| Methyl (CH₃) | Bend (Rocking) | ~1375 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction: The prediction of ¹H and ¹³C NMR spectra is another powerful application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used with DFT, can calculate the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
For this compound, calculations would predict:
¹H chemical shifts for the protons on the ring nitrogen, the ring methylene group, and the four methyl groups. Due to the molecule's symmetry, the four methyl groups would be expected to be chemically equivalent, as would the two protons on the C3 methylene group, potentially simplifying the spectrum.
¹³C chemical shifts for the quaternary carbons (C2, C4), the methylene carbon (C3), and the methyl carbons.
These predicted chemical shifts can be directly compared to experimental data obtained from ¹H and ¹³C NMR spectroscopy. adelaide.edu.au The accuracy of these predictions has significantly improved, with modern computational methods often achieving mean absolute errors of less than 0.2 ppm for ¹H shifts. mdpi.com Discrepancies between predicted and experimental spectra can point to specific conformational effects or solvent interactions that were not fully accounted for in the computational model. researchcommons.org
The table below summarizes different approaches for the computational prediction of NMR chemical shifts.
| Prediction Method | Basis of Calculation | Typical Accuracy (¹H MAE) |
| Quantum Mechanics (DFT) | Calculation of nuclear shielding tensors based on electronic structure. | 0.2 - 0.4 ppm |
| HOSE Codes | Database method based on hierarchical description of atomic spheres. | 0.2 - 0.3 ppm mdpi.com |
| Neural Networks (Machine Learning) | Deep learning models trained on large experimental spectral databases. | < 0.2 ppm mdpi.com |
Machine Learning Applications in Azetidine Chemistry
Machine learning (ML) has emerged as a transformative tool in chemical research, accelerating the discovery and development of new molecules and materials by learning from large datasets. researchgate.netnih.gov In the context of azetidine chemistry, ML models are being applied to predict reaction outcomes, molecular properties, and spectroscopic data, thereby reducing the reliance on time-consuming and resource-intensive trial-and-error experimentation. mit.edu
Prediction of Reaction Outcomes and Synthesis: One of the significant challenges in organic chemistry is predicting whether a given set of reactants will lead to a desired product. ML models can be trained on vast databases of known chemical reactions to predict the feasibility and potential yield of new synthetic routes. cmu.edu For azetidines, which can be challenging to synthesize, researchers have used computational models to prescreen reactant pairs for photocatalytic reactions, successfully predicting which combinations would form the desired four-membered ring structure. mit.edu This approach allows chemists to prioritize experiments that are most likely to succeed, saving considerable time and resources.
Prediction of Molecular Properties: ML models can predict a wide range of molecular properties directly from a compound's structure. researchgate.net By representing molecules as numerical descriptors (fingerprints) or graphs, algorithms can learn the complex relationships between structure and function. For azetidine derivatives, this could include predicting:
Physicochemical properties: Solubility, lipophilicity (logP), and boiling point.
Quantum chemical properties: Energy levels of frontier molecular orbitals (HOMO/LUMO), which are important for reactivity. mit.edu
Biological activity: Predicting the binding affinity of azetidine-containing compounds to biological targets, which is crucial in drug discovery.
Accelerating Spectroscopic Analysis: As mentioned in the previous section, ML is also enhancing the prediction of spectroscopic data. Deep neural networks trained on extensive databases of experimental NMR spectra can predict ¹H and ¹³C chemical shifts with high accuracy, often outperforming traditional computational methods in speed and sometimes even accuracy. mdpi.comsourceforge.io These tools can assist in structure elucidation and verification of newly synthesized azetidine compounds.
The general workflow for applying machine learning in chemistry involves several key steps:
Data Curation: Assembling a large, high-quality dataset of molecules with their known properties or reaction outcomes.
Featurization: Converting molecular structures into machine-readable formats (e.g., molecular descriptors, graphs).
Model Training: Using algorithms such as random forests, support vector machines, or neural networks to learn patterns from the data.
Validation and Prediction: Testing the model's predictive power on unseen data and then using it to make predictions for new candidate molecules. researchgate.net
The table below highlights some key applications of machine learning in chemical research relevant to the study of azetidines.
| Application Area | Machine Learning Task | Potential Impact on Azetidine Chemistry |
| Synthesis Planning | Reaction Yield/Feasibility Prediction | Guides the efficient synthesis of novel azetidine derivatives. mit.educmu.edu |
| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Accelerates the screening of azetidines for desired physical or biological properties. researchgate.net |
| Drug Discovery | Ligand-Based and Structure-Based Virtual Screening | Identifies promising azetidine-based drug candidates. |
| Spectroscopy | Chemical Shift Prediction | Aids in the rapid structural confirmation of new azetidine compounds. mdpi.com |
As computational power and the availability of chemical data continue to grow, machine learning is poised to play an increasingly integral role in advancing the field of azetidine chemistry.
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of sterically hindered azetidines, such as 2,2,4,4-tetramethylazetidine, often requires harsh reaction conditions and can result in low yields. Future research will likely focus on developing more efficient and selective synthetic strategies. Drawing inspiration from recent advancements in the synthesis of other substituted azetidines, several promising directions can be envisioned.
One key area of development will be the application of modern catalytic methods. For instance, transition-metal-catalyzed [2+2] cycloadditions of imines with alkenes have emerged as a powerful tool for azetidine (B1206935) synthesis. researchgate.net Future work could explore the use of tailored catalysts to facilitate the cycloaddition of appropriately substituted precursors to yield the this compound core with high efficiency. Additionally, intramolecular cyclization strategies, such as the La(OTf)3-catalyzed aminolysis of cis-3,4-epoxy amines, could be adapted for the synthesis of highly substituted azetidines. frontiersin.org
Furthermore, the development of modular approaches to 3,3-disubstituted azetidines using azetidinylation reagents offers a promising avenue for creating a library of derivatives based on the 2,2,4,4-tetramethyl scaffold. acs.org This would involve the synthesis of a suitable this compound precursor that can be functionalized in a modular fashion. Such methods would not only improve the accessibility of the parent compound but also open doors to a wide range of derivatives with tailored properties.
| Potential Synthetic Strategy | Key Advantages | Research Focus |
| Catalytic [2+2] Cycloaddition | High atom economy, potential for stereocontrol | Development of catalysts tolerant of sterically demanding substrates. |
| Intramolecular Cyclization | High regioselectivity, functional group tolerance | Design of precursors amenable to cyclization to form the tetramethylazetidine ring. |
| Modular Synthesis | Access to a diverse range of derivatives from a common intermediate | Synthesis of a versatile this compound building block. |
Exploration of New Reactivity Modes and Catalytic Transformations
The inherent ring strain of the azetidine core, combined with the steric hindrance imposed by the four methyl groups in this compound, is expected to give rise to unique reactivity. Future research should focus on exploring these novel reaction pathways and harnessing them for synthetic and catalytic applications.
The development of catalytic systems based on sterically hindered amines for deaminative functionalization is an emerging area. nih.gov The unique steric and electronic properties of this compound could make it an interesting ligand or catalyst in reactions where steric bulk is a key factor in controlling selectivity. For example, its derivatives could be explored as ligands in transition metal catalysis, potentially influencing the outcome of reactions such as cross-coupling or asymmetric transformations. mdpi.com
Moreover, the ring-opening reactions of this compound could provide access to novel acyclic structures that are otherwise difficult to synthesize. The regioselectivity of such ring-opening reactions would be a key aspect to investigate, potentially leading to the development of new synthetic methodologies. The reactivity of the N-H bond and the potential for functionalization at the nitrogen atom also warrant further investigation, which could lead to the synthesis of novel derivatives with interesting biological or material properties. nih.gov
Advanced Applications in Functional Materials Science
While the applications of azetidines have traditionally been focused on medicinal chemistry, there is growing interest in their use in materials science. researchgate.net The rigid and sterically defined structure of this compound makes it an attractive building block for the synthesis of novel polymers and functional materials.
Future research could explore the incorporation of the this compound motif into polymer backbones to create materials with unique thermal and mechanical properties. The steric hindrance provided by the methyl groups could lead to polymers with high glass transition temperatures and enhanced stability. Furthermore, functionalized derivatives of this compound could be used as monomers or cross-linking agents to create tailored polymer networks.
The potential for this compound derivatives to act as scaffolds for the assembly of organic functional materials is another exciting area. For example, by attaching chromophores or other functional groups to the azetidine ring, it may be possible to create novel materials for applications in optics, electronics, or sensing. The defined geometry of the azetidine core could allow for precise control over the spatial arrangement of these functional moieties.
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational and experimental chemistry is a powerful tool for accelerating the discovery and development of new molecules and materials. mdpi.commdpi.com In the context of this compound, computational modeling can play a crucial role in guiding future research efforts.
Quantum chemical calculations can be employed to predict the geometric and electronic structure of this compound and its derivatives, providing insights into their reactivity and stability. mdpi.com For instance, computational studies can help to elucidate the mechanisms of potential synthetic reactions, allowing for the rational design of more efficient catalysts and reaction conditions. frontiersin.org Molecular dynamics simulations can be used to study the conformational behavior of molecules containing the this compound scaffold, which is crucial for understanding their interactions with other molecules and their performance in material applications.
By integrating computational predictions with experimental validation, researchers can adopt a more targeted and efficient approach to exploring the chemistry of this compound. This integrated approach will be instrumental in unlocking the full potential of this unique heterocyclic compound and paving the way for its application in a wide range of scientific and technological fields.
| Computational Method | Application for this compound | Potential Impact |
| Density Functional Theory (DFT) | Prediction of structure, reactivity, and spectroscopic properties. | Rational design of synthetic routes and catalysts. |
| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions. | Understanding of material properties and biological activity. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions or interactions with large biological systems. | Design of new enzyme inhibitors or bioactive compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
